molecular formula C10H12BrNO2 B8099114 (R)-2-Amino-4-(4-bromophenyl)butanoic acid

(R)-2-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B8099114
M. Wt: 258.11 g/mol
InChI Key: DKLOOEYUDFTYNM-SECBINFHSA-N
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Description

(R)-2-Amino-4-(4-bromophenyl)butanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination: Starting from (R)-2-amino-4-phenylbutanoic acid, bromination at the para position of the phenyl ring can be achieved using bromine in the presence of a catalyst.

  • Reduction: The corresponding nitro compound can be reduced to the amino compound using reducing agents such as tin chloride or iron powder in acidic conditions.

  • Amide Formation: The carboxylic acid group can be converted to an amide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, nitric acid, and heat.

  • Reduction: Hydrogen gas, palladium on carbon, and pressure.

  • Substitution: Sodium hydroxide, heat, and nucleophiles like iodide or cyanide.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-2-Amino-4-(4-bromophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. The butanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

  • (R)-2-Amino-2-(4-bromophenyl)acetic acid

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • 2-Amino-4-bromobenzophenone

Uniqueness: (R)-2-Amino-4-(4-bromophenyl)butanoic acid is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and biological activity. Its structural features make it a versatile compound for various applications.

Biological Activity

(R)-2-Amino-4-(4-bromophenyl)butanoic acid, a chiral amino acid derivative, is gaining attention for its potential biological activities. This compound features a brominated phenyl group, which may enhance its interaction with biological systems, particularly in neurological contexts. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 270.079 g/mol. The presence of the amino group at the second carbon and the bromophenyl ring at the fourth position contributes to its unique properties and potential interactions within biological systems.

Neurotransmitter Interaction

Research suggests that this compound may interact with neurotransmitter systems due to its structural similarity to known neurotransmitters. Compounds with brominated phenyl groups have been shown to enhance binding affinities to various receptors, potentially influencing synaptic transmission and neuronal activity . Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, making it a candidate for further investigation in neuropharmacology.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods include traditional organic synthesis techniques as well as modern biocatalytic approaches.

  • Traditional Organic Synthesis : This involves multiple steps including bromination and amination reactions.
  • Biocatalytic Methods : Recent advancements have introduced biocatalysts that can selectively produce enantiomers of amino acids, enhancing yield and purity .

Interaction Studies

Preliminary interaction studies have indicated that this compound may bind to specific receptors involved in neurotransmission. For example, research has shown that brominated compounds can significantly influence receptor interactions compared to their non-brominated counterparts. Further investigations are warranted to elucidate the pharmacodynamics of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:

Compound NameStructural DescriptionUnique Features
2-Amino-4-(3-bromophenyl)butanoic acidSimilar structure but with a bromine at position 3May exhibit different receptor interactions
2-Amino-3-(4-bromophenyl)propanoic acidOne carbon shorter than butanoic versionPotentially different metabolic pathways
2-Amino-5-(4-bromophenyl)pentanoic acidExtended carbon chain compared to butanoic versionCould influence lipophilicity and bioavailability

This table illustrates the diversity within this class of amino acids and highlights how slight modifications can lead to varying biological activities.

Properties

IUPAC Name

(2R)-2-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOEYUDFTYNM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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